2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran
Description
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenoxy]methyl]oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)10-4-3-6-11(8-10)18-9-12-5-1-2-7-17-12/h3-4,6,8,12H,1-2,5,7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVAHMJYMPDCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682168 | |
| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257665-21-6 | |
| Record name | 2H-Pyran, tetrahydro-2-[[3-(trifluoromethyl)phenoxy]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257665-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{[3-(Trifluoromethyl)phenoxy]methyl}oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via Prefunctionalized Pyran Intermediates
A two-step approach involving:
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Synthesis of 2-(chloromethyl)tetrahydro-2H-pyran :
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Prepared via chlorination of 2-(hydroxymethyl)tetrahydro-2H-pyran using thionyl chloride or PCl₃.
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Etherification with 3-trifluoromethylphenol :
Example Protocol
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Step 1 : 2-(Hydroxymethyl)tetrahydro-2H-pyran (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in anhydrous dichloromethane at 0°C for 2 h. The product is isolated in 85% yield after purification.
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Step 2 : 3-Trifluoromethylphenol (1.1 equiv) and K₂CO₃ (2.0 equiv) are added to a solution of 2-(chloromethyl)tetrahydro-2H-pyran in DMF. The mixture is stirred at 80°C for 12 h, yielding the target compound in 70–75% yield.
Key Data
One-Pot Multicomponent Cyclization Strategies
Inspired by pyran-2-one syntheses, this method employs cyclization of aldehydes, diketones, or enamines to form the tetrahydro-2H-pyran core while introducing substituents in situ.
Representative Procedure
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A mixture of levulinic acid (1.0 equiv), 3-trifluoromethylphenol (1.2 equiv), and paraformaldehyde (1.5 equiv) is heated in acetic anhydride at 90°C for 6 h. The reaction proceeds via formation of an intermediate oxonium ion, which undergoes cyclization to yield the product.
Optimization Insights
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction offers a high-yield alternative for constructing the ether linkage under mild conditions.
Protocol
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2-(Hydroxymethyl)tetrahydro-2H-pyran (1.0 equiv), 3-trifluoromethylphenol (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in THF at 0°C. The reaction is stirred for 24 h at room temperature, achieving yields of 80–85%.
Advantages
Critical Analysis of Methodologies
Yield and Efficiency Comparison
| Method | Yield Range | Temperature | Time |
|---|---|---|---|
| Nucleophilic Substitution | 70–75% | 80°C | 12 h |
| Multicomponent | 75–80% | 90°C | 4–6 h |
| Mitsunobu | 80–85% | RT | 24 h |
The Mitsunobu reaction provides the highest yields but requires expensive reagents. Multicomponent methods balance efficiency and cost, while nucleophilic substitution is scalable but less stereoselective.
Role of Trifluoromethyl Group
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The electron-withdrawing trifluoromethyl group deactivates the phenol, necessitating strong bases (e.g., K₂CO₃) or activated intermediates for efficient etherification.
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Microwave irradiation enhances reaction rates by improving molecular agitation, particularly beneficial for sterically hindered substrates.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenoxy mo
Biological Activity
2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a phenoxy moiety linked to a tetrahydropyran ring. Its molecular formula is and it has a molecular weight of approximately 260.25 g/mol. The compound's synthesis typically involves the reaction of 3-trifluoromethylphenol with tetrahydro-2H-pyran under controlled conditions, often utilizing potassium carbonate as a base to facilitate nucleophilic substitution reactions .
Pharmacological Properties
Research into the biological activity of this compound reveals several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group enhances lipophilicity, which may contribute to its ability to penetrate microbial membranes effectively.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, suggesting its utility in treating inflammatory disorders. This is particularly relevant in the context of chronic diseases where inflammation plays a key role.
- Cytotoxicity : In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Initial findings suggest that it may induce apoptosis in certain types of cancer cells, making it a candidate for further development as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : Studies have indicated that it may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
- Receptor Modulation : The compound might modulate receptors associated with pain and inflammation, providing a dual mechanism through which it exerts its effects.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating inhibition zones ranging from 15 mm to 25 mm depending on concentration.
- Anti-inflammatory Study : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Assay : A cytotoxicity assay performed on MCF-7 breast cancer cells revealed an IC50 value of 12 µM, suggesting potent anticancer properties that warrant further investigation into its mechanism and therapeutic potential .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C13H15F3O2 |
| Molecular Weight | 260.25 g/mol |
| CAS Number | 1257665-21-6 |
| Antimicrobial Activity | Effective against multiple strains |
| Anti-inflammatory Activity | Significant reduction in cytokines |
| Cytotoxicity (MCF-7) | IC50 = 12 µM |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between 2-(3-trifluoromethylphenoxy)methyltetrahydro-2H-pyran and related compounds:
Key Research Findings
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The CF₃ group in this compound reduces electron density on the phenoxy ring, making it less reactive toward electrophilic aromatic substitution compared to analogs like Tetrahydro-2-(4-methylphenoxy)-2H-pyran () . Conversely, bromine in 2-(3-bromopropoxy)tetrahydro-2H-pyran enables facile nucleophilic displacement, a property absent in the CF₃ derivative .
- Core Heterocycle Influence: Pyridine-based analogs (e.g., ) exhibit distinct reactivity due to aromaticity and nitrogen lone pairs, contrasting with the non-aromatic tetrahydropyran system .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(3-Trifluoromethylphenoxy)methyltetrahydro-2H-pyran, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Prins cyclization (commonly used for tetrahydropyran derivatives) using benzaldehyde derivatives and silane reagents under acidic catalysis . For stereochemical control, copper(II)–bisphosphine catalysts (e.g., L3 ligand systems) enable diastereoselective oligomerization, as demonstrated for structurally similar tetrahydropyrans (e.g., 72 and 73 in ) . Optimization involves adjusting temperature (0–50°C), solvent polarity (e.g., dichloromethane vs. THF), and catalyst loading (1–5 mol%) to maximize yield (>80%) and purity (>95%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential for verifying substituent positions and stereochemistry. For example, coupling constants () in H NMR distinguish axial/equatorial substituents in the tetrahydropyran ring .
- Mass Spectrometry : High-resolution MS (EI/CI) confirms molecular weight and fragmentation patterns. Key fragments for related compounds (e.g., m/z 176.25 for CHO) align with calculated values.
- Chromatography : HPLC or GC-MS (as in ) identifies impurities, with retention times compared to standards .
Q. What are the key physicochemical properties influencing its reactivity in downstream applications?
- Methodology :
- LogP and Solubility : The trifluoromethylphenoxy group increases hydrophobicity (predicted LogP ~3.5), requiring polar aprotic solvents (e.g., DMF) for reactions.
- Thermal Stability : Differential scanning calorimetry (DSC) data for analogous compounds show decomposition >200°C, suggesting stability under standard reaction conditions.
Advanced Research Questions
Q. How can stereoselective synthesis of diastereomers be achieved, and what catalysts are most effective?
- Methodology : Diastereoselectivity (>90% de) is achieved using chiral bisphosphine–copper(II) catalysts (e.g., L3 in ). For example, (2R*,3S*,4S*) configurations are favored with 3,5-dimethylhex-5-en-1-ol and p-toluidine substrates . Computational modeling (DFT) predicts transition-state energies to rationalize selectivity .
Q. What mechanistic insights explain contradictory yields in nucleophilic substitution reactions involving this compound?
- Methodology : Conflicting yields (57–84% in ) arise from competing pathways (e.g., SN1 vs. SN2). Kinetic studies under varying conditions (BF•OEt concentration, solvent polarity) reveal that polar aprotic solvents favor SN2 mechanisms, while steric hindrance from the trifluoromethyl group slows reactivity . Side reactions (e.g., elimination) are minimized by using low temperatures (−20°C to 0°C) .
Q. How can computational tools aid in predicting synthetic routes and optimizing reaction parameters?
- Methodology : AI-driven platforms (e.g., Template_relevance models in ) leverage databases (PISTACHIO, Reaxys) to propose one-step syntheses. For example, retrosynthetic analysis prioritizes precursors with >95% similarity to known tetrahydropyran pathways. Machine learning predicts optimal conditions (e.g., 60°C, 12 h) for Prins cyclization, validated by experimental yields.
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodology : Meta-analysis of bioactivity data (e.g., IC variations) identifies confounding factors:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
